n-(2,2-Dimethylbutyl)benzenesulfonamide
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Overview
Description
N-(2,2-Dimethylbutyl)benzenesulfonamide: is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethylbutyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2,2-dimethylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Dimethylbutyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2,2-Dimethylbutyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized as a plasticizer in the production of polymers and as an additive in lubricants.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer .
Comparison with Similar Compounds
N-Butylbenzenesulfonamide: Similar in structure but with a butyl group instead of a 2,2-dimethylbutyl group.
N-Methylbenzenesulfonamide: Contains a methyl group instead of a 2,2-dimethylbutyl group.
N-Phenylbenzenesulfonamide: Contains a phenyl group instead of a 2,2-dimethylbutyl group.
Uniqueness: N-(2,2-Dimethylbutyl)benzenesulfonamide is unique due to the presence of the 2,2-dimethylbutyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
6624-89-1 |
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Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N-(2,2-dimethylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-4-12(2,3)10-13-16(14,15)11-8-6-5-7-9-11/h5-9,13H,4,10H2,1-3H3 |
InChI Key |
XXYQRCQCVXCDBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CNS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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